(-)-樟脑

概述

描述

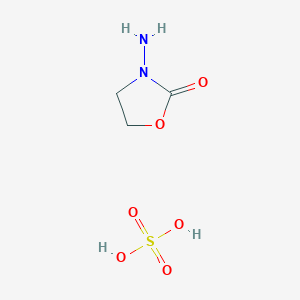

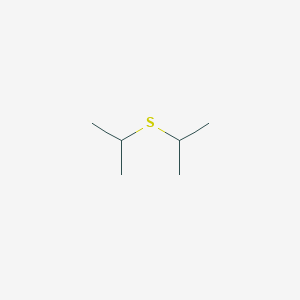

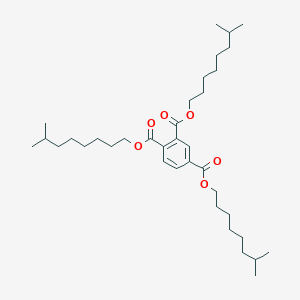

Camphor is a naturally occurring compound with a long history of use in traditional medicine. It is a major active ingredient in topical analgesics and is known for its characteristic odor. Camphor is a bicyclic monoterpene ketone found in various herbs such as rosemary, lavender, and sage . It is derived from the biosynthesis of neryl pyrophosphate to borneol, followed by dehydrogenation to camphor .

Synthesis Analysis

Camphor can be synthesized through various methods. One approach involves the use of camphor as a chiral auxiliary for the enantioselective synthesis of cis linear homoallylic alcohols . Another method includes the enzymatic conversion of neryl pyrophosphate to borneol and then to camphor by a soluble enzyme preparation from sage . Additionally, camphor has been used as a botanical precursor for the production of carbon nanotubes, demonstrating its versatility as a starting material for complex structures .

Molecular Structure Analysis

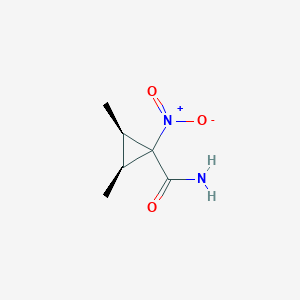

The molecular structure of camphor is characterized by its bicyclic framework. It contains a hexagonal ring arranged like an open book, which is a key feature in its reactivity and applications . The structure of camphor-based pyridine ligands, for example, can be modified to enhance enantioselectivities in asymmetric reactions .

Chemical Reactions Analysis

Camphor undergoes various chemical reactions, including activation and desensitization of the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which may contribute to its analgesic effects . It is also involved in the metabolism within sage plants, where it is converted to a water-soluble metabolite through lactonization and subsequent conversion to a glucoside-glucose ester .

Physical and Chemical Properties Analysis

Camphor's physical and chemical properties are significant in its applications. It has been found to induce proliferative and anti-senescence activities in human primary dermal fibroblasts, suggesting its potential as a wound healing and anti-wrinkle agent . The fluorescent carbon dots synthesized from camphor exhibit exceptional fluorescence and a high quantum yield, making them useful for the detection of heavy metal ions in water . Furthermore, camphor's role in the synthesis of carbon nanotubes highlights its thermal stability and ability to form graphitic domains .

科学研究应用

植物化学和传统应用

- (-)-樟脑,源自樟树(Cinnamomum camphora),长期以来被用于传统医学治疗各种疾病,如炎症、感染、充血、肌肉疼痛和刺激。它也是香水的重要成分。尽管被广泛使用,但樟脑的具体成分及其各自的药用效果尚未完全理解,需要进一步进行系统性审查和研究(Lee et al., 2022)。

药用应用和成分

- 樟脑已经成为传统医学的一部分数个世纪,以其在治疗感染、炎症、疼痛管理、皮肤病和伤口方面的应用而闻名。最近的研究强调了樟脑中存在大量植物化学物质,包括抗突变活性对癌细胞和治疗难愈合溃疡。然而,这篇评论强调了对樟脑的一般描述、药用途径和化学成分的更深入了解的必要性(Ahmad et al., 2022)。

民族植物学和药理学更新

- 樟树和樟脑油以其药用特性而闻名,尤其在缓解疼痛、治疗炎症、刺激甚至一些危及生命的疾病方面。值得注意的是,樟脑精油已经被用于抗击冠状病毒(SARS-CoV-2),展示了其重要性。然而,由于其毒性,不鼓励口服樟脑(Malabadi et al., 2021)。

属性

IUPAC Name |

(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-OIBJUYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022036 | |

| Record name | (1S)-(-)-Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992), Colorless to white solid with a strong fragrant odor; [CAMEO] White powder; [Sigma-Aldrich MSDS] | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Camphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

399 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (S)-camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

150 °F (NTP, 1992) | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 g/800 mL at 77 °F (NTP, 1992) | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.992 at 77 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 106.7 °F (NTP, 1992), 0.18 [mmHg] | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Camphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

TRPV3 cation channels are molecular sensors that play a role in nociception and thermosensation by inducing thermal sensation and heat-induced hyperalgesia. Camphor interacts with TRPV3 channels via pore-region cysteine residues, leading to channel activation and a rise in intracellular calcium levels. Camphor also activates TRPV1 and a TRPV1-like current in dorsal root ganglion (DRG) neurons but inhibits the ankyrin-repeat TRP 1 (TRPA1) channel expressed in most nociceptive DRG neurons, which is responsible for the detection of temperature. The precise role of TRPA1 current inhibition on the analgesic properties of camphor is unclear. Repeated stimulation by camphor leads to sensitization of the TRPV1 and TRPV3 channels, resulting in desensitization, or reduced channel response that likely leads to the analgesic effects of camphor. Camphor also activates cold-sensitive transient receptor potential melastatin 8 (TRPM8) and sensitizes cold-induced calcium transients, which explains the cooling effect of camphor following dermal application. Additionally, camphor was shown to inhibit the TRPM8 receptor response to menthol. | |

| Record name | (S)-camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

(-)-Camphor | |

CAS RN |

464-48-2 | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphor, (1S,4S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S)-(-)-Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHOR, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213N3S8275 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

353.5 °F (NTP, 1992), 178-180 | |

| Record name | L-CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (S)-camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of l-camphor?

A1: l-Camphor has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.

Q2: Are there any spectroscopic data available for l-camphor?

A2: Yes, researchers have used various spectroscopic techniques to characterize l-camphor. For example, one study employed Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify l-camphor as a major component (15.7%) in the essential oil extracted from Chrysanthemum coronarium flowerheads. []

Q3: Has l-camphor been used in conjunction with other materials?

A3: Yes, l-camphor has been explored as a component in various materials. Studies show that graphitic-carbon nanoparticles (CNP) synthesized from camphor soot can be incorporated into polyurethane to form hybrid composite materials (CNP–PU). Even a small addition (0.1, 0.5 wt%) of these camphor-derived CNPs significantly enhances the thermo-mechanical properties of the polyurethane films. []

Q4: Are there any known catalytic applications of l-camphor derivatives?

A4: Research indicates that bridged bicyclic sulfide derivatives of l-camphor can act as catalysts in asymmetric epoxidation reactions. Notably, the stereochemistry of the camphor-derived carbocyclic moiety significantly influences the catalyst's enantioselectivity. This highlights the potential of specific l-camphor derivatives in asymmetric synthesis. []

Q5: How do structural modifications of l-camphor affect its biological activity?

A5: Studies have shown that even minor structural changes to l-camphor can significantly impact its biological properties. For instance, researchers evaluating the acaricidal activity of l-camphor and its structural analogues against house dust mites discovered that while l-camphor exhibited potent activity, camphor-10-sulfonic acid and camphoric acid showed no acaricidal effects. This emphasizes the importance of specific structural features for l-camphor's biological activity. []

Q6: How does the structure of l-camphor relate to its odor compared to other related compounds?

A6: Research indicates that l-camphor's structure significantly contributes to its distinct odor profile. Comparing l-camphor's odor (camphor, sweet, wood, plum) to its structural analogues, like isophorone and megastigmatrienone, researchers observed a clear relationship between structure and olfactory properties. Modifications such as elongating the alkyl group in l-camphor led to a shift towards herbaceous and then leathery notes. This demonstrates the sensitivity of odor perception to even minor structural alterations in l-camphor and its analogues. []

Q7: Are there any strategies to improve the stability or delivery of l-camphor?

A7: Researchers have explored incorporating l-camphor into different formulations to enhance its stability and delivery. For example, encapsulating rosemary oil, which contains l-camphor as a major component, into a suitable matrix has been shown to improve its antilisterial activity in food products like pork liver sausage. This demonstrates the potential of formulation strategies to optimize l-camphor's stability and efficacy in specific applications. []

Q8: Are there any toxicological concerns associated with l-camphor?

A8: While l-camphor is generally considered safe for specific applications, research has highlighted potential toxicological considerations. For example, in an acute toxicity study on mice, high doses of oriental plane hydrosol, which contains l-camphor as a component, led to a significant increase in ALT, LDH, and BUN levels. Additionally, mild inflammation was observed in liver and kidney tissues. These findings underscore the importance of careful dosage considerations and potential toxicity with high or prolonged exposure to l-camphor-containing products. []

Q9: What is known about l-camphor's interaction with biological systems and its environmental fate?

A9: Researchers have investigated l-camphor's interaction with biological systems. For example, a study explored the functionalization of the cytochrome P450cam monooxygenase system, which utilizes camphor as a substrate, within the cell-like aqueous compartments of water-in-oil emulsions. The study demonstrated the successful integration of this multicomponent enzymatic system, highlighting l-camphor's role as a substrate in specific biological processes. []

Q10: What tools and resources are available for l-camphor research?

A10: Researchers studying l-camphor utilize a diverse toolkit. For instance, techniques like laser diffraction are employed to determine the particle size distribution of l-camphor-based substances, providing valuable information for drug development and formulation optimization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)

![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)